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Compound of Interest

Compound Name: N-Furfuryl-p-toluidine

Cat. No.: B1332194

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Furfuryl-p-toluidine (IJUPAC Name: N-(furan-2-ylmethyl)-4-methylaniline; CAS No: 3139-27-3).
The information presented herein is crucial for the unambiguous identification, characterization,
and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of N-Furfuryl-p-toluidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

Furanyl CH (positions
~7.2-7.4 m 2H Y P

3,4)

Toluidinyl Ar-H (ortho
~7.0-7.1 d 2H

to -NH)

Toluidinyl Ar-H (meta
~6.6-6.7 d 2H

to -NH)

Furanyl CH (position
~6.3 m 1H Y P

5)
~4.3 S 2H -N-CH2-
~3.8 brs 1H -NH-
~2.2-2.3 s 3H -CHs

13C NMR (Carbon-13) NMR Data[1]

While a detailed experimental spectrum with peak assignments is not publicly available, the
existence of a 13C NMR spectrum is documented in the PubChem database.[1] Based on the
structure and data for analogous compounds, the predicted chemical shifts are as follows:
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Chemical Shift (8) ppm Assignment

~152-154 Furanyl C-O

~145-147 Toluidinyl C-NH

~142-144 Furanyl C-CH:2

~129-131 Toluidinyl Ar-CH (meta to -NH)
~127-129 Toluidinyl C-CHs

~115-117 Toluidinyl Ar-CH (ortho to -NH)
~110-112 Furanyl CH (position 4)
~107-109 Furanyl CH (position 3)
~45-47 -N-CH2-

~20-22 -CHs

Infrared (IR) Spectroscopy

The following table summarizes the expected characteristic infrared absorption bands for N-

Furfuryl-p-toluidine based on its functional groups.
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Wavenumber (cm~?) Intensity Assignment

~3400 Medium N-H stretch

C-H stretch (aromatic and

~3100-3000 Medium

furan)

] C-H stretch (aliphatic -CH2-

~2950-2850 Medium

and -CHs)
~1620-1600 Strong C=C stretch (aromatic ring)
~1520-1500 Strong C=C stretch (furan ring)
~1320-1250 Strong C-N stretch (aromatic amine)
~1015 Strong C-O-C stretch (furan ring)

C-H out-of-plane bend (p-
~810 Strong

disubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry data for N-Furfuryl-p-toluidine is available through Gas Chromatography-
Mass Spectrometry (GC-MS).[1]

miz Relative Intensity Assighment

187 Moderate [M]* (Molecular lon)

186 Moderate [M-H]*

106 High [C7HsN]* (Toluidine fragment)
81 Very High [CsHsO]* (Furfuryl cation)

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are essential for
reproducibility and data integrity.
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NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of N-Furfuryl-p-toluidine in approximately 0.6-0.8
mL of a deuterated solvent (e.g., CDCls, DMSO-ds). Tetramethylsilane (TMS) is typically
used as an internal standard (0 ppm).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

» 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
spectral width covering the expected chemical shift range (typically 0-12 ppm), and a
relaxation delay of 1-5 seconds.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans is generally required due to the lower natural
abundance of 13C. The spectral width should encompass the expected range for carbon
nuclei in the molecule (typically 0-160 ppm).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl
plates.

o KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry potassium
bromide (KBr) powder (approx. 100 mg) and press into a transparent pellet.

o ATR: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the sample
directly on the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

» Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm1).
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract
it from the sample spectrum.
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Mass Spectrometry (MS)

o Sample Introduction: For a volatile compound like N-Furfuryl-p-toluidine, Gas
Chromatography (GC) is an ideal method for sample introduction, which also provides
separation from any impurities.

e lonization: Electron lonization (El) is a common method for generating ions. A standard
electron energy of 70 eV is typically used.

o Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to
separate the ions based on their mass-to-charge ratio (m/z).

o Detection: An electron multiplier detector records the abundance of each ion.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like N-Furfuryl-p-toluidine.
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Compound Synthesis & Purification
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General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques provide
complementary information for the structural elucidation of N-Furfuryl-p-toluidine.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1332194?utm_src=pdf-body-img
https://www.benchchem.com/product/b1332194?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

N-Furfuryl-p-toluidine

Spectroscopi¢ Technigues

Structural Information

Carbon-Hydrogen Framework Functional Groups Molecular Weight Fragmentation Pattern
Connectivity (N-H, C=C, C-0-C) (187.24 g/mol) g

Click to download full resolution via product page

Relationship between spectroscopic data and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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